1-Phenyl-1-penten-3-one

説明

Significance of Conjugated Carbonyl Systems in Organic Synthesis

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds that contain a ketone functional group conjugated to a carbon-carbon double bond. fiveable.mewikipedia.org This structural arrangement, known as a conjugated carbonyl system, is of paramount importance in organic synthesis, serving as a key building block for a vast array of complex molecules, including fine chemicals, pharmaceuticals, and natural products. arkat-usa.orgbohrium.comrsc.org

The significance of these systems stems from the electronic interactions between the alkene and the carbonyl group. fiveable.me Conjugation, the overlap of p-orbitals across alternating single and double bonds, creates a delocalized π-electron system. cureffi.orgnumberanalytics.com This delocalization results in resonance structures that distribute partial positive charge on both the carbonyl carbon and the β-carbon (the carbon atom two positions away from the carbonyl group). ucalgary.cajove.com

This electronic feature renders the molecule susceptible to nucleophilic attack at two distinct electrophilic sites. wikipedia.orgucalgary.cajove.com Nucleophiles can attack the carbonyl carbon in a "1,2-addition" or the β-carbon in a "1,4-addition," also known as conjugate or Michael addition. wikipedia.orgjove.com The reaction pathway followed often depends on the nature of the nucleophile; strong, "hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while weaker, "soft" nucleophiles such as organocuprates and amines typically prefer the 1,4-addition route. cureffi.orgjove.com This tunable reactivity makes α,β-unsaturated carbonyls exceptionally versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org Furthermore, the extended conjugation enhances the stability of the molecule and makes enones suitable substrates for various pericyclic reactions, like the Diels-Alder cycloaddition. fiveable.mewikipedia.org

Overview of 1-Phenyl-1-penten-3-one within the Enone Class

This compound, also known by synonyms such as Benzylidenemethyl ethyl ketone and Styryl ethyl ketone, is a specific example of an α,β-unsaturated ketone. ontosight.ainih.gov Its structure features a phenyl group attached to the β-carbon of a pentenone backbone, creating an extended conjugated system that includes the aromatic ring. ontosight.ailookchem.com The molecular formula of the compound is C₁₁H₁₂O. nih.govnih.gov

The most common method for synthesizing this compound is through a base- or acid-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and 2-butanone (B6335102) (methyl ethyl ketone). ontosight.airsc.orgchemicalbook.com This reaction is a classic example of forming the enone functionality.

As a member of the enone class, this compound exhibits the characteristic dual electrophilicity and is utilized as a reagent in various organic reactions. ontosight.ailookchem.com Its derivatives have been investigated for a range of potential biological activities, highlighting the importance of this chemical scaffold in medicinal chemistry research. ontosight.ai

Below are the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-phenylpent-1-en-3-one | nih.gov |

| Molecular Formula | C₁₁H₁₂O | nih.govlookchem.comnih.gov |

| Molecular Weight | 160.21 g/mol | nih.govnih.gov |

| CAS Number | 3152-68-9 | nih.govlookchem.com |

| Melting Point | 36-39 °C | lookchem.comspectrabase.comstenutz.eu |

| Boiling Point | 136-138 °C at 10 mmHg | spectrabase.com |

| Density | ~0.988 g/cm³ | stenutz.eu |

| Refractive Index | ~1.568 | lookchem.comspectrabase.com |

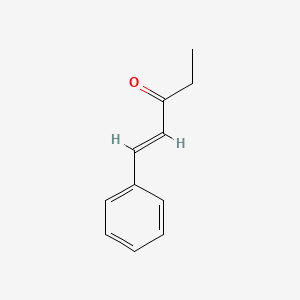

Structure

2D Structure

特性

IUPAC Name |

1-phenylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGUHATVVHIJET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871010 | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3152-68-9 | |

| Record name | 1-Phenyl-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3152-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003152689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpent-1-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1 Penten 3 One

Classic Condensation Reactions

Traditional methods for synthesizing 1-phenyl-1-penten-3-one rely on the condensation of an aldehyde with a ketone. The regioselectivity of this reaction is a critical factor, determined largely by the choice of catalyst.

Aldol (B89426) Condensation Approaches

The aldol condensation between benzaldehyde (B42025) and the unsymmetrical methyl ethyl ketone is the most direct and widely studied route. The ketone possesses two distinct enolizable positions: the more acidic α-methyl protons and the less acidic α-methylene protons. The choice of an acid or base catalyst dictates which of these positions will react with the benzaldehyde, leading to two different isomeric products. core.ac.uk

Base-Catalyzed Protocols (e.g., utilizing benzaldehyde and methyl ethyl ketone)

The base-catalyzed aldol condensation of benzaldehyde and methyl ethyl ketone selectively yields this compound. core.ac.uk In the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH), the kinetically favored enolate is formed by deprotonating the more acidic α-methyl group of methyl ethyl ketone. sciencemadness.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. iitk.ac.in A subsequent dehydration step, often occurring spontaneously or upon heating, produces the final α,β-unsaturated ketone. sigmaaldrich.com

The reaction temperature can influence the product distribution. Elevated temperatures (e.g., 60-65°C) have been shown to exclusively favor the condensation at the α-methyl group, leading to this compound. researchgate.net In contrast, lower temperatures (e.g., 3-5°C) can result in a mixture of products, with a higher proportion of the aldol product resulting from attack at the α-methylene group. researchgate.net, scispace.com

Table 1: Base-Catalyzed Aldol Condensation of Benzaldehyde and Methyl Ethyl Ketone

| Catalyst | Precursors | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Sodium Hydroxide (aq) | Benzaldehyde, Methyl Ethyl Ketone | Elevated temperature (60-65°C) | This compound | researchgate.net |

| Sodium Hydroxide (aq) | Benzaldehyde, Methyl Ethyl Ketone | Room temperature, EtOH solvent | This compound | rsc.org |

| Sodium Hydroxide (aq) | Benzaldehyde, Methyl Ethyl Ketone | Low temperature (3-5°C) | Mixture of aldol products | scispace.com |

| Aluminium Oxide | Benzaldehyde, Methyl Ethyl Ketone | 90-160°C | This compound | researchgate.net |

Acid-Catalyzed Protocols

Under acidic conditions, the aldol condensation of benzaldehyde and methyl ethyl ketone follows a different regiochemical path. Acid catalysts promote the formation of the more thermodynamically stable enol, which involves the more substituted α-methylene carbon of methyl ethyl ketone. sciencemadness.org, core.ac.uk

This thermodynamic enol then attacks the protonated benzaldehyde. The subsequent dehydration leads to the formation of the isomeric product, (E)-3-methyl-4-phenyl-3-buten-2-one, rather than this compound. core.ac.uk, sci-hub.se This distinct selectivity makes acid-catalyzed protocols unsuitable for the direct synthesis of the target compound but provides a clear illustration of catalyst-controlled regioselectivity in aldol reactions.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene (B1212753) group, typically flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetates). sigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine or its salt. sigmaaldrich.com, oup.com

While methyl ethyl ketone does not fit the classic definition of an active methylene compound, the principles of the Knoevenagel reaction are relevant. The reaction proceeds through a β-hydroxy intermediate, which then dehydrates to form a C=C double bond. sigmaaldrich.com Variants of the Knoevenagel condensation, such as the Doebner modification, utilize catalysts like pyridine (B92270) and can be applied to a broader range of substrates, often involving a decarboxylation step. organic-chemistry.org Boric acid has also been explored as a mild, green catalyst for Knoevenagel-type condensations. sciforum.net

Advanced and Specialized Synthetic Routes

Modern synthetic chemistry offers more sophisticated methods for the construction of α,β-unsaturated ketones, providing alternatives to classic condensation reactions.

Palladium-Catalyzed Wacker Oxidation-Elimination Strategies (for α,β-Unsaturated Ketones)

Palladium-catalyzed oxidation reactions represent a powerful and advanced strategy for synthesizing α,β-unsaturated ketones. nih.gov The Wacker process, traditionally used to oxidize terminal olefins to methyl ketones, can be adapted into a tandem sequence to achieve the desired unsaturated product. organic-chemistry.org, acs.org

One such strategy involves a tandem Wacker oxidation-dehydrogenation of terminal olefins. organic-chemistry.org, nih.gov In this approach, a palladium(II) catalyst, often in the presence of an oxidant like molecular oxygen, first catalyzes the oxidation of a terminal alkene to a methyl ketone (a Wacker oxidation). organic-chemistry.org This is followed by a palladium-catalyzed dehydrogenation at the α- and β-positions to introduce the double bond. organic-chemistry.org

Another variation is the Wacker oxidation-elimination of homoallyl alcohols. acs.org, colab.ws In this one-pot method, a homoallyl alcohol is treated with a palladium catalyst (e.g., PdCl₂) and an oxidant (e.g., CrO₃). The reaction proceeds through a Wacker process to form a β-hydroxy methyl ketone intermediate, which then undergoes acid-mediated dehydration to yield the final α,β-unsaturated methyl ketone. acs.org These methods offer high efficiency and functional group tolerance for the synthesis of this important class of compounds. organic-chemistry.org, nih.gov

Alkylation and Related Chain Elongation Techniques

One of the most direct and traditional methods for synthesizing this compound is through the Claisen-Schmidt condensation, a type of aldol condensation. This reaction involves the base- or acid-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone. wikipedia.org For the synthesis of this compound, this involves the reaction of benzaldehyde with methyl ethyl ketone (2-butanone).

The reaction's selectivity is crucial; methyl ethyl ketone has two possible enolates that can form by deprotonation at either the α-methyl or α-methylene carbons. Reaction conditions can be tuned to favor condensation at the less sterically hindered methyl group. researchgate.net For instance, conducting the reaction at elevated temperatures (60–95°C) with a basic catalyst, such as sodium hydroxide, directs the condensation exclusively to the α-methyl group, leading to the formation of this compound. researchgate.net In contrast, reactions at lower temperatures can favor condensation at the methylene position. researchgate.net

The general mechanism involves the formation of a ketone enolate by a base, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the conjugated and more stable α,β-unsaturated ketone. acs.org

| Reactant A | Reactant B | Catalyst/Conditions | Product | Reference |

| Benzaldehyde | Methyl Ethyl Ketone | Basic sites of aluminium oxide, 90-160°C | This compound | researchgate.net |

| Benzaldehyde | Methyl Ethyl Ketone | NaOH, elevated temperature (60-65°C) | This compound | researchgate.net |

| Aromatic Aldehydes | Ketones | Choline hydroxide (ChOH), Water, 50°C | α,β-Unsaturated Ketones | acs.org |

| Aromatic Aldehydes | Acetophenone | KF-Al₂O₃, Solvent-free grinding | α,β-Unsaturated Ketones | sioc-journal.cn |

Catalytic Approaches Involving Transition Metals

Modern synthetic chemistry increasingly relies on transition metal catalysts to achieve high efficiency and selectivity. Several catalytic methods are applicable to the synthesis of this compound and related α,β-unsaturated ketones.

Palladium-Catalyzed Cross-Coupling: The Heck reaction provides a powerful method for forming the carbon-carbon double bond by coupling an aryl halide with an alkene. chemie-brunschwig.ch For example, the arylation of 1-penten-3-ol (B1202030) using a palladium catalyst can be employed. researchgate.net A related approach involves the Heck arylation of 3-buten-2-one with iodobenzene, catalyzed by palladium, which forms the isomeric product 4-phenyl-3-buten-2-one. researchgate.net While not directly forming the target compound, these methods highlight the utility of palladium catalysis in constructing the necessary phenyl-alkenone framework.

Oxidative Dehydrogenation: Another catalytic strategy involves the synthesis of the corresponding saturated ketone, 1-phenyl-3-pentanone, followed by a dehydrogenation step to introduce the α,β-double bond. A copper-based catalytic system, specifically a Cu(II) complex with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst and molecular oxygen (O₂) as a green terminal oxidant, can effectively convert saturated ketones into their α,β-unsaturated counterparts. nih.gov This method is advantageous as it avoids the use of harsh stoichiometric oxidants and produces water as the only byproduct. nih.gov

Wacker-Type Oxidation: A one-pot synthesis of α,β-unsaturated ketones from homoallyl alcohols has been developed using a sequential palladium-catalyzed Wacker process followed by acid-mediated dehydration. acs.org This process, using a PdCl₂/CrO₃ system, demonstrates the versatility of palladium catalysis in oxidation reactions that can lead to the desired enone structure. acs.org

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

| Aerobic Dehydrogenation | Cu(II) complex/TEMPO/O₂ | Saturated Ketones | Green oxidation method to produce α,β-unsaturated ketones with water as the only byproduct. | nih.gov |

| Heck Arylation | Palladium on aminopropyl-functionalized polysiloxane | Iodobenzene and 3-buten-2-ol | A low palladium loading (0.05 mol%) was sufficient to obtain high yields of the coupled product. | researchgate.net |

| Wacker Oxidation-Elimination | PdCl₂ / CrO₃, then acid | Homoallyl Alcohols | One-pot synthesis of α,β-unsaturated methyl ketones. | acs.org |

| Oxidative Coupling | Pd(II) | Alkynamides and Terminal Alkenes | Provides E-α,β-unsaturated ketones with high stereo- and regioselectivity under mild conditions. | acs.org |

Halogenation-Dehydration Sequences

A classic and reliable two-step method for introducing a double bond adjacent to a carbonyl group is the halogenation-dehydration sequence. This route is a cornerstone for synthesizing α,β-unsaturated ketones. smolecule.com

The process begins with the synthesis of the corresponding saturated ketone, 1-phenyl-3-pentanone. This precursor can be prepared by the hydrogenation of benzylideneacetone (B49655) (4-phenyl-3-buten-2-one) using a palladium catalyst. google.com

Step 1: α-Halogenation: The saturated ketone, 1-phenyl-3-pentanone, is treated with a halogenating agent, typically bromine (Br₂) in a suitable solvent like acetic acid or methanol (B129727), to introduce a halogen atom at the α-carbon. This reaction proceeds via an enol or enolate intermediate.

Step 2: Dehydrohalogenation: The resulting α-bromo ketone intermediate is then subjected to a base-mediated elimination reaction to remove hydrogen bromide (HBr). smolecule.com A variety of bases can be used for this dehydrobromination step, including pyridine or a mixture of lithium bromide and lithium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. smolecule.com This elimination step is highly effective and forms the conjugated C=C double bond, yielding the final product, this compound.

| Step | Precursor/Intermediate | Reagents | Product/Intermediate | Reference |

| Synthesis of Precursor | Benzylideneacetone | H₂, Pd/Al₂O₃ catalyst | 1-Phenyl-3-pentanone | google.com |

| 1. α-Halogenation | 1-Phenyl-3-pentanone | Bromine (Br₂) | 2-Bromo-1-phenyl-3-pentanone (or 4-bromo isomer) | smolecule.com |

| 2. Dehydrohalogenation | α-Bromo Ketone Intermediate | Pyridine or Li₂CO₃/LiBr in DMSO | This compound | smolecule.com |

Reactivity and Transformations of 1 Phenyl 1 Penten 3 One

Nucleophilic Addition Reactions

The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds like 1-phenyl-1-penten-3-one. masterorganicchemistry.comlibretexts.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. masterorganicchemistry.com

Enolates, being soft and carbon-based nucleophiles, readily participate in Michael additions with α,β-unsaturated ketones. masterorganicchemistry.comacs.org This reaction is a powerful tool for carbon-carbon bond formation. The process involves the deprotonation of a ketone or a similar compound to form an enolate, which then attacks the β-carbon of this compound. masterorganicchemistry.com Subsequent protonation of the resulting enolate intermediate yields the 1,5-dicarbonyl compound. masterorganicchemistry.com

A related sequence, the Michael addition-Peterson condensation, has been explored with silyl-substituted vinyl ketones, where the intermediate enolates are trapped with aldehydes. oup.com While specific studies detailing the Michael addition of simple enolates to this compound are not extensively documented in the provided results, the general reactivity pattern of enolates with α,β-unsaturated ketones is a well-established principle in organic chemistry. masterorganicchemistry.comlibretexts.org

| Nucleophile | Product Type | Significance |

| Enolates | 1,5-Dicarbonyl Compounds | Forms new carbon-carbon bonds |

This compound undergoes conjugate addition with a variety of heteroatom nucleophiles.

Thiols: The addition of thiols, such as ethanethiol (B150549), to styryl ketones is a well-documented reaction. usask.cacdnsciencepub.com These reactions proceed via a Michael-type addition, where the soft thiol nucleophile attacks the electrophilic β-carbon. usask.ca Kinetic studies on related styryl ketones have shown that the rate of thiol addition is influenced by the substituents on the aromatic ring and the alkyl group of the ketone. cdnsciencepub.com For instance, the reaction of 1-phenyl-1-nonen-3-one with ethanethiol in the presence of a base like piperidine (B6355638) yields the corresponding 1-ethylthio-1-phenyl-nonan-3-one. cdnsciencepub.com Unsaturated ketones are known to readily react with thiols. researchgate.net

Alcohols and Amines: While specific examples with this compound are not detailed, the general reactivity pattern suggests that harder nucleophiles like alcohols and amines can also add to the conjugated system, often under catalytic conditions. usask.ca Some studies indicate that direct addition of nucleophiles like alcohols and amines can lead to functionalized products. researchgate.net

Phosphites: The conjugate addition of dialkyl phosphites to electron-deficient olefins, including α,β-unsaturated ketones, can be achieved using a nucleophilic organocatalyst like n-Bu3P. psu.edu This method, however, was found to be less effective for β-substituted vinyl compounds like 3-penten-2-one (B1195949) due to steric hindrance, suggesting potential challenges for the similarly substituted this compound. psu.edu Another approach involves the reaction of silyl (B83357) phosphonite esters with α,β-unsaturated ketones. kent.ac.uk

| Nucleophile | Catalyst/Conditions | Product Type |

| Ethanethiol | Piperidine | Thioether |

| Dialkyl Phosphite | n-Bu3P | Alkylphosphonate |

The aza-Michael reaction, the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a significant transformation for synthesizing β-amino carbonyl compounds, which are important building blocks in many biologically active molecules. nih.govnih.gov

Recent advancements have focused on developing asymmetric aza-Michael reactions to produce chiral amines. nih.gov Organocatalysts, particularly those derived from cinchona alkaloids, have proven effective in catalyzing the enantioselective addition of amines and other nitrogen nucleophiles to α,β-unsaturated ketones. nih.govbeilstein-journals.org For example, primary amine-thiourea catalysts have been used for the aza-Michael addition of purine (B94841) bases to α,β-unsaturated ketones like 3-penten-2-one, yielding products with high enantioselectivity. rsc.org While direct examples with this compound are not specified, the methodologies developed for similar substrates are likely applicable. nih.govrsc.org The development of these reactions is crucial as they provide access to functionalized chiral amines. pkusz.edu.cn The reaction is a key step for creating nitrogen-containing functionalities at the β-position of activated alkenes. nih.gov

Some research has explored intramolecular aza-Michael reactions to produce piperidinone derivatives, which are valuable synthetic intermediates. lookchem.com

| Nucleophile | Catalyst Type | Product Type | Significance |

| Amines | Chiral Organocatalysts | Chiral β-Amino Ketones | Asymmetric synthesis of important building blocks |

| Purine Bases | Primary Amine-Thiourea | Enantioenriched Nucleoside Analogues | Synthesis of non-natural nucleoside analogues |

In addition to conjugate addition, the carbonyl group of this compound can undergo nucleophilic attack. A common transformation is the reduction of the ketone to a secondary alcohol. inchem.org This can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For instance, the electrochemical reduction of 4,4-dimethyl-1-phenyl-1-penten-3-one has been studied. grafiati.com The resulting allylic alcohol, 1-phenyl-1-penten-3-ol, is a known compound. vulcanchem.com

Michael Addition Chemistry

Cycloaddition Reactions

The conjugated π-system of this compound makes it a potential dienophile in Diels-Alder reactions, a powerful class of cycloaddition reactions for the formation of six-membered rings. While specific studies on the Diels-Alder reactivity of this compound itself were not found in the search results, related α,β-unsaturated ketones are known to participate in such reactions. For example, asymmetric Diels-Alder reactions of (E)-1-phenylsulfonyl-3-penten-2-one with an open-ring diene have been investigated using a chiral titanium catalyst, yielding cyclohexene (B86901) derivatives with high optical purity. researchgate.net

Furthermore, intramolecular cycloaddition reactions have been observed in derivatives of this compound. For instance, the thermolysis of the sodium salt of the N-tosylhydrazone of (E)- and (Z)-1-phenyl-1-penten-3-one leads to a diazoalkene that undergoes a stereospecific intramolecular 1,1-cycloaddition to form a 1,2-diazabicyclo[3.1.0]hex-2-ene. acs.org

Diels-Alder Reactions (as Dienophile)

This compound can function as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloadditions used to form six-membered rings. wikipedia.org In this role, the electron-deficient double bond of the enone reacts with a conjugated diene. The reaction is facilitated by the electron-withdrawing character of the ketone group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com

The Diels-Alder reaction is well-regarded for its high degree of stereoselectivity and regioselectivity. wikipedia.org When this compound reacts with an unsymmetrical diene, the orientation of the reactants is governed by electronic effects, leading to the preferential formation of one regioisomer over another. masterorganicchemistry.com Generally, the "ortho" and "para" products are favored. masterorganicchemistry.com

The stereochemistry of the dienophile is retained in the product. youtube.com For instance, if substituents on the dienophile are cis to each other, they will remain cis in the cyclohexene product. youtube.com Furthermore, the "endo rule" often dictates the diastereoselectivity of the reaction, where the substituents on the dienophile preferentially occupy the endo position in the transition state, a stereochemical preference generally attributed to secondary orbital interactions. wikipedia.org

The development of asymmetric catalysis has enabled the synthesis of enantiomerically enriched products from Diels-Alder reactions involving prochiral dienophiles like this compound. wiley-vch.de Chiral Lewis acids are commonly employed to catalyze these reactions. wiley-vch.de The Lewis acid coordinates to the carbonyl oxygen of the enone, further lowering the LUMO energy and enhancing reactivity. google.com More importantly, the chiral environment provided by the catalyst's ligands directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct over the other. wiley-vch.de For example, chiral titanium catalysts have been successfully used in the asymmetric Diels-Alder reactions of related α,β-unsaturated ketones, affording products in high yield and with high enantioselectivity. researchgate.netresearchgate.net

Cyclodimerization Catalysis (e.g., Lanthanoid Alkoxide Catalysis)

This compound can undergo cyclodimerization, a process where two molecules of the enone react to form a cyclic product. This transformation can be catalyzed by lanthanoid alkoxides, such as ytterbium tri-isopropoxide (Yb(OPr-i)₃). oup.com In a typical reaction, treatment of this compound with a catalytic amount of Yb(OPr-i)₃ in benzene (B151609) leads to the formation of substituted cyclohexanone (B45756) derivatives. oup.com

The reaction is proposed to proceed through a formal Diels-Alder type mechanism where one molecule of the enone acts as the diene and the other as the dienophile. The catalytic activity of the lanthanoid alkoxides is notable, and they are considered to be more active than corresponding sodium or aluminum alkoxides. oup.com The reaction can be quite fast, and the product distribution may change over time, suggesting that an initial kinetic product can isomerize to a more thermodynamically stable product. oup.com

For instance, the reaction of this compound with Yb(OPr-i)₃ has been shown to yield two isomeric cyclodimers: r-2-methyl-c-3,t-5-diphenyl-c-propionylcyclohexan-1-one and r-2-methyl-t-3,c-5-diphenyl-t-propionylcyclohexan-1-one. oup.com The relative yields of these isomers can be influenced by the reaction time and temperature. oup.com

| Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Yb(OPr-i)₃ | Benzene | 30 | 1 | r-2-methyl-c-3,t-5-diphenyl-c-propionylcyclohexan-1-one and r-2-methyl-t-3,c-5-diphenyl-t-propionylcyclohexan-1-one | 64 and 27 | oup.com |

Other Significant Transformations

Reduction of the α,β-Unsaturated System

The α,β-unsaturated system in this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. Selective reduction of one of these functionalities is a common and important transformation.

Conjugate Reduction (1,4-Reduction): The selective reduction of the carbon-carbon double bond, leaving the carbonyl group intact, is known as conjugate or 1,4-reduction. This transformation can be achieved using various reagents and catalytic systems. For example, catalytic hydrogenation using a palladium catalyst on carbon (Pd/C) with diphenylsulfide as a catalyst poison can selectively reduce the alkene without affecting the carbonyl group. organic-chemistry.org Another method involves the use of a Raney Ni-Al alloy in an aqueous medium, which can lead to the corresponding saturated ketone. lew.ro

1,2-Reduction: The selective reduction of the carbonyl group to a hydroxyl group, while preserving the carbon-carbon double bond, is termed 1,2-reduction. This can be accomplished using hydride reagents like sodium borohydride (NaBH₄), often under specific conditions to favor 1,2-addition over conjugate addition.

Complete Reduction: The reduction of both the double bond and the carbonyl group can also be achieved, typically under more forcing conditions or with less selective reducing agents, to yield the corresponding saturated alcohol. lew.ro

| Reagent/Catalyst | Conditions | Product Type | Reference |

| Pd/C, diphenylsulfide, H₂ | - | Saturated ketone | organic-chemistry.org |

| Raney Ni-Al alloy | Aqueous media | Saturated alcohol | lew.ro |

| [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | 2-propanol | Saturated ketone | organic-chemistry.org |

Oxidation Reactions

The oxidation of this compound can target either the carbon-carbon double bond or the alkyl portions of the molecule, leading to a variety of products. The outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under vigorous conditions. This would break the molecule at the double bond, yielding benzaldehyde (B42025) and a derivative of 3-pentanone.

Epoxidation of the double bond can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. The resulting α,β-epoxy ketone is a valuable synthetic intermediate.

In some contexts, the enone system itself can be formed through an oxidation process. For instance, tandem reactions involving the addition of an arylboronic acid to an aldehyde followed by in-situ oxidation of the resulting secondary alcohol can produce α,β-unsaturated ketones, although this compound itself was observed as a minor product in a specific example of this type of reaction. nih.gov

Derivatives Formation and Functionalization (e.g., Enaminone Formation, Furochromene Derivatives)

The structure of this compound, an α,β-unsaturated ketone, features a conjugated system that makes it a versatile precursor for the synthesis of various derivatives. ontosight.aifoodb.ca The electrophilic nature of the β-carbon and the carbonyl carbon allows for a range of nucleophilic addition and condensation reactions, leading to the formation of functionalized molecules. smolecule.com Key transformations include the synthesis of β-enaminones and heterocyclic compounds like furochromenes.

Enaminone Formation

Enaminones are valuable intermediates in organic synthesis, serving as precursors for numerous bioactive heterocyclic compounds. derpharmachemica.comacademie-sciences.fr They are typically synthesized through the condensation reaction between a β-dicarbonyl compound or an α,β-unsaturated ketone and a primary or secondary amine. derpharmachemica.comresearchgate.net

The reaction of this compound or structurally similar compounds with amines yields β-enaminones. This transformation can be carried out under various conditions, including the use of catalysts to improve efficiency and yield. For instance, heterogeneous catalysts such as silica-supported ferric hydrogen sulfate (B86663) (Fe(HSO₄)₃·SiO₂) have been shown to be effective for the synthesis of bis-(β-enaminones). academie-sciences.fr The general mechanism involves the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the conjugated enaminone.

Research has demonstrated the synthesis of various enaminone derivatives from precursors like 1-phenylbut-2-en-1-one, a close structural analog of this compound. derpharmachemica.comacademie-sciences.fr These studies highlight the versatility of the reaction with different amines.

| Reactant A (Ketone) | Reactant B (Amine) | Synthesized Enaminone | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-3-((4'-amino-[1,1'biphenyl]-4-yl) amino)-1-phenylbut-2-en-1-one | Benzidine | (Z)-3-((4'-amino-[1,1'biphenyl]-4-yl) amino)-1-phenylbut-2-en-1-one | Not Specified | derpharmachemica.com |

| 1-Phenyl-2-buten-1-one | o-Phenylenediamine | (Z)-3-{2-[(Z)-1-Methyl-3-oxo-3-phenyl-1-propenyl amino] anilino}-1-phenyl-2-buten-1-one | 80 | academie-sciences.fr |

| 1-Phenyl-2-buten-1-one | 1,3-Diaminopropane | (Z)-3-{3-[(Z)-1-Methyl-3-oxo-3-phenyl-1-propenyl amino] propyl amino}-1-phenyl-2-buten-1-one | 100 | academie-sciences.fr |

The data in Table 1 illustrates the successful synthesis of complex enaminones, which are themselves important building blocks. The high yields reported, particularly with catalytic methods, underscore the efficiency of this functionalization route. academie-sciences.fr

Furochromene Derivatives

Furochromenes are a class of heterocyclic compounds with significant biological activities. Their synthesis can be achieved through various routes, often involving precursors with functionalities similar to those found in this compound.

One notable method involves the reaction between a coumarin (B35378) derivative, such as 4-hydroxycoumarin, and an activated acetylene, like dibenzoylacetylene. This reaction produces a complex heterocyclic system, 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromene-4(2H)-one, in nearly quantitative yield. researchgate.net This intermediate can be further functionalized. Treatment with trimethylchlorosilane leads to the formation of a furo[3,2-c]chromene-1-ium chloride salt. This salt readily reacts with various nucleophiles, including amines and alcohols, in an aqueous medium to yield a range of functionalized 2-phenyl-4H-furo[3,2-c]chromen derivatives in excellent yields. researchgate.net

While this specific example does not start directly from this compound, the structure of the intermediate, which contains a 2-oxo-2-phenylethylidene moiety, is structurally related to the phenyl-enone framework. This suggests that this compound and its derivatives could serve as potential synthons for analogous heterocyclic systems.

| Precursors | Intermediate/Product | Significance | Reference |

|---|---|---|---|

| Dibenzoylacetylene, 4-Hydroxycoumarin | 2-hydroxy-3-[2-oxo-2-phenylethylidene]-2-phenyl-2,3-dihydro-4H-furo[3,2-c]chromene-4(2H)-one | Initial adduct formed in high yield. | researchgate.net |

| Above adduct, Trimethylchlorosilane | 4-oxo-3-[2-oxo-2-phenylethylidene]-2-phenyl-3H,4H-furo[3,2-c]chromene-1-ium chloride | Activated salt for subsequent functionalization. | researchgate.net |

| Above salt, Nucleophiles (alcohols, amines) | Functionalized 2-phenyl-4H-furo[3,2-c]chromen derivatives | Demonstrates a mild and efficient method for creating diverse derivatives in water. | researchgate.net |

The reactivity of the α,β-unsaturated ketone moiety in this compound allows for its use as a versatile building block in the synthesis of a wide array of functionalized molecules, including enaminones and potentially complex heterocyclic systems like furochromenes.

Spectroscopic and Analytical Characterization Techniques for 1 Phenyl 1 Penten 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In the ¹H NMR spectrum of α,β-unsaturated ketones like 1-phenyl-1-penten-3-one, distinct signals corresponding to the different types of protons are expected. The vinylic protons (H-α and H-β) of the enone system typically appear as doublets in the range of δ 7-8 ppm. orientjchem.orgfabad.org.tr The coupling constant (J value) between these protons is characteristic of the double bond's stereochemistry; a large coupling constant (typically 15-16 Hz) confirms a trans (E) configuration. fabad.org.tr

The protons of the phenyl group usually resonate as a multiplet in the aromatic region (δ 7-8 ppm). orientjchem.org The protons of the ethyl group adjacent to the carbonyl are observed further upfield. The methylene (B1212753) (-CH₂) protons typically appear as a quartet, while the methyl (-CH₃) protons present as a triplet. doi.org For instance, in a related derivative, (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one, the aliphatic CH₂ groups show multiple overlapping resonances between δ 1.220–1.762 ppm, while the methyl protons are observed as a triplet at δ 1.187 ppm. doi.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic Protons (α, β) | 7.0 - 8.2 | Doublet |

| Aromatic Protons | 7.0 - 8.1 | Multiplet |

| Methylene Protons (-CH₂) | ~2.7 | Quartet |

| Methyl Protons (-CH₃) | ~1.1 | Triplet |

Note: Specific chemical shifts can vary based on the solvent and specific derivative structure.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For chalcones and related enones, the carbonyl carbon (C=O) signal is characteristically found in the highly deshielded region of the spectrum, typically between δ 186 and 197 ppm. fabad.org.tr The α- and β-carbons of the enone system give rise to signals in the range of δ 116-128 ppm and δ 137-145 ppm, respectively. fabad.org.tr

The carbons of the phenyl ring typically appear in the δ 127-162 ppm region. doi.org The aliphatic carbons of the ethyl group are found at the most shielded (upfield) positions in the spectrum.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 186 - 197 |

| Vinylic β-Carbon | 137 - 145 |

| Vinylic α-Carbon | 116 - 128 |

| Aromatic Carbons | 127 - 162 |

| Methylene Carbon (-CH₂) | ~35 |

| Methyl Carbon (-CH₃) | ~8 |

Note: Data compiled from general values for chalcones and related structures. fabad.org.trdoi.org The PubChem entry for this compound indicates the availability of a ¹³C NMR spectrum. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound and its derivatives is dominated by a very strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). fabad.org.tr This band typically appears in the region of 1650-1675 cm⁻¹. The presence of conjugation with the double bond and the phenyl ring shifts this absorption to a lower wavenumber compared to a simple saturated ketone.

Other significant absorptions include the C=C stretching vibrations of the vinylic group and the aromatic ring, which are found in the 1500-1600 cm⁻¹ region. core.ac.uk The stretching vibrations for aromatic and vinylic C-H bonds are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. fabad.org.tr The NIST WebBook and PubChem both list IR spectral data for this compound. nih.govnist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3120 - 3040 | Medium-Weak |

| Vinylic C-H Stretch | 3030 - 3010 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1675 | Strong |

| Aromatic C=C Stretch | ~1500 - 1600 | Medium-Variable |

| Vinylic C=C Stretch | ~1615 | Medium-Variable |

Note: Data compiled from sources discussing chalcone (B49325) and enone IR spectra. fabad.org.trcore.ac.uk

Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectra of chalcone-type molecules, the C=O stretch is typically weaker than in the IR spectrum. researchgate.net Conversely, the symmetric C=C stretching vibrations of the phenyl ring and the vinylic double bond often produce strong Raman bands, making Raman spectroscopy particularly useful for analyzing the carbon backbone. researchgate.net A Raman spectrum for this compound is available on SpectraBase, providing experimental data for this compound. nih.gov

Table 4: Expected Raman Shifts for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1650 - 1675 | Weak-Medium |

| Aromatic & Vinylic C=C Stretches | 1500 - 1620 | Strong |

Note: General characteristics based on the Raman spectroscopy of similar compounds. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

For this compound (C₁₁H₁₂O), the molecular weight is 160.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for this type of structure include cleavage at the bonds adjacent to the carbonyl group.

The NIST WebBook provides mass spectral data for this compound, showing significant peaks that can be assigned to key fragments. nist.gov

Table 5: Significant Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 131 | [M - C₂H₅]⁺ or [C₆H₅CH=CHCO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 103 | [C₆H₅CH=CH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₂H₅CO]⁺ |

| 29 | [C₂H₅]⁺ |

Note: Data derived from the mass spectrum available on the NIST WebBook for 1-Penten-3-one, 1-phenyl-. nist.gov

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying its components, and determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound and related chalcone derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings indicate that the choice of mobile phase composition is critical and is adjusted based on the specific physicochemical properties of the chalcones being analyzed. scielo.br A common mobile phase for chalcone analysis is a mixture of methanol (B129727) and water, often in an 80:20 (v/v) ratio, with a flow rate of around 0.8 to 1.0 mL/min. scielo.brnih.gov For enhanced separation of more complex mixtures containing various chalcones and other flavonoids, gradient elution is often used. This involves changing the mobile phase composition during the analysis, for instance, by increasing the concentration of an organic solvent like acetonitrile (B52724) in an aqueous solution containing a small amount of acid, such as formic or phosphoric acid, to improve peak shape and resolution. ptfarm.plmdpi.compreprints.org

The detection of chalcones in HPLC is typically performed using a UV detector, as the conjugated system of these molecules results in strong UV absorbance. scielo.br The detection wavelength is often set around 280 nm, 310 nm, or within the broader range of 200-400 nm to capture the characteristic absorption bands of chalcones. nih.govptfarm.plresearchgate.net For instance, a study on various chalcone derivatives used a detection wavelength of 310 nm. nih.gov Another method for analyzing a mix of herbal compounds, including chalcones, utilized detection at 288 nm for certain chalcone derivatives. mdpi.com

The selection of the stationary phase is also a key parameter. C18 columns are widely used for the separation of chalcones and their derivatives due to their hydrophobic nature, which provides good retention and separation of these relatively nonpolar compounds. mdpi.compreprints.org Phenyl stationary phases can also be employed to leverage π-π interactions between the aromatic rings of the analyte and the stationary phase, offering alternative selectivity compared to C18 columns. elementlabsolutions.com

Table 1: Example HPLC Conditions for Chalcone Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5.0 µm) | mdpi.com |

| Mobile Phase | Methanol:Water (80:20, v/v) or Acetonitrile/Water with 0.1% Formic Acid (gradient) | scielo.brmdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | scielo.brnih.gov |

| Detection | UV at 280 nm, 288 nm, or 310 nm | nih.govptfarm.plmdpi.com |

| Temperature | Ambient (e.g., 25 °C) | nih.gov |

This table presents a generalized set of conditions based on published methods for chalcone analysis. Specific conditions may vary depending on the exact derivative and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile compounds and can be applied to this compound and its derivatives, particularly for identification purposes through mass fragmentation patterns. rsc.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For the analysis of chalcones, the GC is often equipped with a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., HP-5MS). rsc.org The oven temperature is typically programmed to ramp up, for example, starting at 60°C and increasing to 280°C, to ensure the elution of compounds with different volatilities. rsc.org

The mass spectrometry data reveals characteristic fragmentation pathways for chalcones. The molecular ion peak [M]+ is often observed, and fragmentation typically involves cleavages at the α,β-unsaturated ketone system. scispace.com Common fragments for chalcones include ions resulting from the loss of the phenyl group or parts of the aliphatic chain. nih.gov For instance, in the mass spectrum of this compound, characteristic peaks can be observed that correspond to fragments of the parent molecule. nih.gov The fragmentation of protonated chalcones has also been studied, showing major pathways involving the loss of a phenyl group from either ring A or B, often combined with the loss of a carbonyl group (CO). nih.gov

Table 2: Typical GC-MS Parameters for Chalcone Analysis

| Parameter | Condition | Reference |

| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar | rsc.org |

| Carrier Gas | Helium | mdpi.com |

| Oven Program | Example: 60°C (1 min) / 6°C/min to 150°C (1 min) / 12°C/min to 280°C (5 min) | rsc.org |

| Ionization Mode | Electron Ionization (EI) | scispace.com |

| Mass Analyzer | Quadrupole or Ion Trap | |

| Detector | Electron Multiplier |

This table provides a representative set of GC-MS conditions. The specific parameters can be optimized for different chalcone derivatives and instrumentation.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of this compound. rsc.orgeijppr.com In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

The choice of the solvent system is crucial for achieving good separation. For chalcones, which are moderately polar, mixtures of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) are commonly used. rsc.org A typical solvent system for chalcone analysis is a 3:1 mixture of hexanes and ethyl acetate. rsc.org Other solvent systems that have been used include benzene (B151609):ethanol (8:2) and dichloromethane:ethyl acetate (9:1) for different series of chalcone derivatives. eijppr.com

After development, the separated spots on the TLC plate are visualized. Since chalcones are often colored or fluorescent under UV light, they can be detected by viewing the plate under a UV lamp (at 254 nm or 365 nm). rsc.orgresearchgate.net The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification by comparison with a standard.

Table 3: Common TLC Systems for Chalcone Analysis

| Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |

| Silica gel 60 F254 | Hexane:Ethyl Acetate (3:1) | UV lamp (254 nm) | rsc.org |

| Silica gel 60-120# | Benzene:Ethanol (8:2) | UV lamp | eijppr.com |

| Silica gel 60-120# | Dichloromethane:Ethyl Acetate (9:1) | UV lamp | eijppr.com |

| Silica gel 60 F254 | Methanol:Ethyl Acetate (1:1) | UV lamp (254 nm) and phosphomolybdic acid stain | researchgate.net |

This table summarizes various TLC systems reported for the analysis of chalcones. The optimal system will depend on the specific substituents on the chalcone skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for conjugation analysis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the conjugated system of this compound and its derivatives. fabad.org.tr The absorption of UV or visible light by these molecules corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The presence of the α,β-unsaturated carbonyl system (an enone) in this compound gives rise to characteristic absorption bands in the UV spectrum. fiveable.me

The extended conjugation in this compound, where the phenyl group, the carbon-carbon double bond, and the carbonyl group are all conjugated, causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to non-conjugated systems. fiveable.memsu.edu For example, a simple enone like 3-buten-2-one absorbs around 224 nm, while the more extended conjugation in chalcones pushes the main absorption band to well above 300 nm. fiveable.me This makes UV-Vis spectroscopy a powerful tool for confirming the presence of the conjugated enone chromophore. The molar absorptivity (ε) for the main π → π* transition in chalcones is typically high, often in the range of 14,000 to 56,000 M⁻¹cm⁻¹, indicating a strongly absorbing chromophore. researchgate.netnih.gov

Table 4: General UV-Vis Absorption Data for Chalcones

| Absorption Band | Wavelength Range (nm) | Electronic Transition | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Band I | 340 - 390 | π → π | High (e.g., 21,000 - 56,000) | fabad.org.trnih.gov |

| Band II | 220 - 270 | π → π | Lower than Band I | fabad.org.trnih.gov |

| n → π | ~310 - 330 | n → π | Weak | youtube.com |

This table provides a general overview of the UV-Vis spectral characteristics of chalcones. The exact λmax and ε values for this compound and its derivatives will vary based on substituents and the solvent used.

Computational and Theoretical Studies of 1 Phenyl 1 Penten 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and properties of 1-Phenyl-1-penten-3-one. DFT has become a standard method for obtaining a balance between accuracy and computational cost, making it suitable for molecules of this size.

Detailed research findings from DFT studies on molecules with similar structures, such as other chalcones and α,β-unsaturated ketones, typically involve the optimization of the ground-state molecular geometry. nih.gov This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the planarity of the conjugated system, which includes the phenyl ring, the vinyl group, and the carbonyl group.

Following geometry optimization, frequency calculations are often performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the vibrational spectrum (infrared and Raman) of the molecule. ruc.dk By comparing the computed spectrum with experimental data, a detailed assignment of vibrational modes to specific molecular motions (e.g., C=O stretch, C=C stretch, phenyl ring modes) can be achieved.

Furthermore, DFT is used to calculate a variety of electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions and its spectroscopic characteristics.

Table 1: Electronic Properties Typically Calculated Using DFT

| Property | Description | Relevance to this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers and conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps identify electrophilic and nucleophilic sites for predicting reactivity. |

| NMR Chemical Shifts | Theoretical prediction of 1H and 13C NMR spectra. | Aids in the interpretation of experimental NMR data for structure elucidation. nih.gov |

Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to carry out these calculations, as this combination has been shown to provide reliable results for a wide range of organic molecules. nih.govruc.dk

Molecular Modeling and Simulations

While quantum chemical calculations focus on static molecules, molecular modeling and simulations, especially molecular dynamics (MD), are used to study the dynamic behavior of this compound and its interactions with its environment over time. Chalcone-based structures are often studied using MD simulations to understand their interactions with biological targets. tandfonline.comscilit.com

MD simulations treat molecules as a collection of atoms governed by the laws of classical mechanics. The forces between atoms are described by a molecular force field, which is a set of parameters that define the potential energy of the system based on the positions of its atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a view of the molecule's flexibility and intermolecular interactions.

For a compound like this compound, MD simulations can be particularly insightful in several areas:

Conformational Dynamics: Simulations can reveal the flexibility of the molecule, including the rotation around single bonds and the time spent in different conformations.

Solvation: MD can model the interactions between this compound and solvent molecules, helping to predict its behavior in different solutions.

Ligand-Protein Interactions: As many chalcone (B49325) derivatives exhibit biological activity, MD simulations are used to model how they bind to protein targets, such as enzymes or receptors. nih.govresearchgate.net These simulations can identify key amino acid residues involved in the interaction and estimate the stability of the ligand-protein complex. nih.govrsc.org

Table 2: Common Analyses in Molecular Dynamics Simulations of Chalcone Derivatives

| Analysis Type | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone atoms from a reference structure over time. | Indicates the stability of the simulation and whether the system has reached equilibrium. rsc.org |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the protein or ligand. rsc.org |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and its target or solvent. | Determines key interactions responsible for binding affinity and specificity. rsc.org |

| Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) | Estimates the free energy of binding between a ligand and a protein. | Helps to rank potential drug candidates and understand the driving forces of binding. rsc.org |

These simulation techniques provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical and biological systems.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and electronic transitions of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy and spatial distribution of these orbitals are critical for understanding the chemical behavior of this compound.

HOMO: In an α,β-unsaturated ketone, the HOMO is typically a π-orbital with significant electron density spread across the conjugated system of the phenyl ring and the carbon-carbon double bond. Nucleophilic character is associated with regions where the HOMO is largest.

LUMO: The LUMO is usually a π*-antibonding orbital, primarily localized over the α,β-unsaturated ketone moiety (C=C-C=O). Electrophilic attacks, such as Michael addition, are directed towards the carbon atoms where the LUMO has large coefficients.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net This low energy gap also corresponds to longer wavelength absorption in the UV-visible spectrum, as the main electronic transition is often the HOMO→LUMO transition. ruc.dk

Table 3: Interpretation of Frontier Molecular Orbitals and Energy Gap

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential; a higher energy HOMO means it is more easily ionized (a better electron donor). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; a lower energy LUMO means it is a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and longer wavelength UV-Vis absorption. researchgate.net |

DFT calculations are the primary method used to compute the energies and visualize the shapes of the frontier orbitals for this compound.

Conformational Analysis and Stereochemical Considerations

The structure of this compound presents several points of interest for conformational and stereochemical analysis.

Stereochemistry: The presence of a double bond between C1 and C2 allows for E/Z (trans/cis) isomerism. The thermodynamically more stable and commonly available form of the compound is the (E)-isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, minimizing steric hindrance. nih.govstenutz.eu This is formally named (E)-1-phenyl-1-penten-3-one.

Conformational Analysis: Even within the stable (E)-isomer, different spatial arrangements, or conformations, are possible due to rotation around single bonds. The most significant of these is the rotation around the C2-C3 single bond, which connects the carbonyl group to the vinyl group. This rotation gives rise to two main planar conformers:

s-trans (antiperiplanar): The C=C and C=O double bonds are oriented in opposite directions (dihedral angle of ~180°). This conformation is generally more stable for α,β-unsaturated ketones as it minimizes steric repulsion between the substituents on the carbonyl carbon and the β-carbon of the double bond.

s-cis (synperiplanar): The C=C and C=O double bonds are oriented in the same direction (dihedral angle of ~0°). This conformation is typically higher in energy due to steric clash and electrostatic repulsion between the carbonyl oxygen and the double bond.

Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating the C2-C3 dihedral angle. ruc.dk This allows for the determination of the energy difference between the s-trans and s-cis conformers and the height of the rotational energy barrier separating them. researchgate.net

Table 4: Conformational and Stereochemical Isomers of this compound

| Isomer Type | Specific Isomers | Relative Stability | Notes |

| Stereoisomers (C=C) | (E)-1-phenyl-1-penten-3-one | More stable | Phenyl group and carbonyl group are trans. nih.gov |

| (Z)-1-phenyl-1-penten-3-one | Less stable | Phenyl group and carbonyl group are cis, leading to significant steric strain. | |

| Conformers (C2-C3) | s-trans (antiperiplanar) | Generally more stable | Minimizes steric and electronic repulsion. |

| s-cis (synperiplanar) | Generally less stable | Increased steric hindrance and dipole-dipole repulsion. |

These theoretical analyses are crucial for understanding the structure-property relationships that govern the chemical and physical behavior of this compound.

Applications of 1 Phenyl 1 Penten 3 One in Synthetic Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structural arrangement of 1-phenyl-1-penten-3-one allows it to participate in a wide array of chemical reactions, making it an essential precursor for the synthesis of more intricate molecules. Its derivatives are of significant interest in medicinal chemistry and drug discovery. ontosight.ai

Precursor to Pharmaceutical Scaffolds and Biologically Active Compounds

This compound serves as a foundational intermediate in the synthesis of complex molecules, including those with potential pharmaceutical applications. ontosight.ai The α,β-unsaturated ketone moiety is a well-known Michael acceptor, readily reacting with a variety of nucleophiles to introduce new functional groups and build molecular complexity. This reactivity is harnessed to create scaffolds for new therapeutic agents.

Detailed research has shown that derivatives of this compound and analogous chalcones are explored for a range of biological activities. ontosight.aismolecule.com Studies have indicated that compounds derived from this and similar structures exhibit potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Its role as a building block allows for the systematic modification of its structure to optimize biological activity and develop new drug candidates. ontosight.aiontosight.ai For instance, its structural analog, 4-methyl-1-phenyl-1-penten-3-one, is also recognized as a potential intermediate for bioactive compounds. smolecule.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Dihydropyridines)

The framework of this compound is ideally suited for the construction of various heterocyclic rings, which are core components of many pharmaceuticals.

Pyrroles: While direct synthesis pathways are part of broader methodologies, this compound is a suitable substrate for well-established methods of pyrrole (B145914) synthesis. One common strategy involves converting the enone into a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr condensation with a primary amine or ammonia (B1221849) to form the pyrrole ring. acs.orgorganic-chemistry.orgwikipedia.org Methods for this initial conversion include reductive coupling with alkynes followed by oxidative cleavage. acs.org An alternative approach is the cyclocondensation of the enone with an α-aminonitrile, such as aminoacetonitrile, which can lead to substituted pyrroles. beilstein-journals.org These reactions demonstrate the utility of enones as precursors to highly substituted pyrrole systems. beilstein-journals.orgnih.gov

Dihydropyridines: this compound, as an analogue of chalcones, can be used in multicomponent reactions to form dihydropyridines. The Hantzsch dihydropyridine (B1217469) synthesis, for example, can be adapted to use an α,β-unsaturated ketone like this compound, which reacts with a β-ketoester and an ammonia source (like ammonium (B1175870) acetate) to yield 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. mdpi.com These 1,4-DHP scaffolds are significant in medicinal chemistry. mdpi.comresearchgate.net

Formation of Fused-Ring Systems

The conjugated enone system is a powerful tool for constructing fused-ring systems, which are prevalent in natural products and complex pharmaceuticals. The primary reaction enabling this is the Michael addition, where a nucleophile adds to the β-carbon of the enone. researchgate.net This initial addition can be followed by an intramolecular cyclization to form a new ring.

A classic example of this strategy is the Robinson annulation, where a Michael addition of an enolate to an α,β-unsaturated ketone is followed by an intramolecular aldol (B89426) condensation, creating a six-membered ring fused to the existing structure. Furthermore, chalcone-type molecules, which share the core reactivity of this compound, are widely used to synthesize a variety of fused heterocyclic systems, including pyrazolines, isoxazolines, and pyrimidinones, through reactions with appropriate binucleophiles. researchgate.net

Contributions to Materials Science and Polymer Chemistry

Beyond its use in synthesizing discrete molecules, this compound and its derivatives have potential applications in the development of new polymers and advanced materials.

Application as a Monomer or Additive in Polymer Synthesis

The presence of a vinyl group (a carbon-carbon double bond) allows this compound to act as a monomer in addition polymerization reactions. A structurally similar compound, 4-methyl-1-phenyl-1-penten-3-one, is noted for its use as a monomer or an additive in polymer formulations, where it can enhance properties like flexibility and durability. smolecule.com Likewise, other related pentenone derivatives are considered building blocks for polymer synthesis. ontosight.ai The incorporation of the rigid phenyl group and the polar carbonyl group into a polymer backbone can be used to tailor the thermal and mechanical properties of the resulting material.

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

While this compound is not itself an optoelectronic material, it serves as a valuable precursor to molecular structures that are. Many of the heterocyclic and fused-ring systems synthesized from enones possess conjugated π-systems, which are essential for optoelectronic applications. For example, polymers and oligomers based on quinoxalines, which can be derived from precursors similar to this compound, are studied for use in organic light-emitting diodes (OLEDs). The ability to construct complex aromatic and heterocyclic systems makes this compound a relevant starting point for the development of novel organic materials for use in electronics and photonics.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-phenylpent-1-en-3-one | nih.gov |

| CAS Number | 3152-68-9 | nist.gov |

| Molecular Formula | C₁₁H₁₂O | nist.gov |

| Molecular Weight | 160.21 g/mol | nih.govnist.gov |

| Appearance | Colorless liquid | |

| Melting Point | 38.5 °C | |

| Boiling Point | 246.12 °C (estimate) | |

| Synonyms | Benzylidenemethyl ethyl ketone, Styryl ethyl ketone, Ethyl 2-phenylvinyl ketone | ontosight.ainih.gov |

Table 2: Summary of Synthetic Applications

| Precursor | Reaction Type / Method | Resulting Chemical Class / Scaffold |

| This compound | Michael Addition, various functionalizations | Pharmaceutical Scaffolds, Bioactive Compounds |

| This compound | Paal-Knorr Synthesis (via 1,4-dicarbonyl intermediate) | Substituted Pyrroles |

| This compound | Hantzsch-type Synthesis | 1,4-Dihydropyridines |

| This compound | Michael Addition / Annulation | Fused-Ring Systems (e.g., cyclohexenones) |

| This compound | Addition Polymerization | Phenyl- and carbonyl-functionalized polymers |

Development of Novel Methodologies and Catalyst Systems

The unique structural features of this compound, namely its conjugated α,β-unsaturated ketone system, make it a valuable substrate for developing new synthetic methods and for testing the efficacy of novel catalyst systems. Researchers have exploited its reactivity to forge new carbon-carbon bonds and create complex molecular architectures, often with a focus on controlling stereochemistry.

Exploration in Catalyst Development (e.g., Lanthanoid Catalysis)

The quest for efficient and selective catalysts has led to the exploration of various metallic and organometallic systems in reactions involving this compound. Among these, lanthanoid-based catalysts have shown remarkable and distinct reactivity.

Lanthanoid tri-2-propoxides, for instance, have been demonstrated to be effective catalysts for the cyclodimerization of α,β-unsaturated ketones like this compound. oup.com These reactions yield substituted cyclohexanones, with the catalytic activity of lanthanoid compounds proving superior to that of more conventional sodium or aluminum propoxides. oup.com In a notable study, treating this compound with ytterbium(III) tri-2-propoxide (Yb(OPr-i)₃) in benzene (B151609) resulted in the formation of two diastereomeric cyclodimerization products: r-2-methyl-t-3,c-5-diphenyl-c-propionylcyclohexan-1-one and r-2-methyl-c-3,t-5-diphenyl-t-propionylcyclohexan-1-one. oup.com

The investigation revealed that the reaction is very fast, and the ratio of the isomers can change over time, suggesting that one isomer may gradually convert to the more stable form. oup.com The catalytic activity was found to be dependent on the specific lanthanoid used, with heavier lanthanoids that possess stronger Lewis acidity generally showing higher catalytic activity in related Diels-Alder reactions. oup.com However, in the context of base-catalyzed reactions like aldol condensations, the activity of lanthanum propoxide is notably high, comparable to sodium isopropoxide, highlighting the basic character of these trivalent metal alkoxides. oup.com This dual Lewis acidic and basic nature allows lanthanoid compounds to effectively catalyze complex sequences like Robinson-type annelations. oup.com

The table below summarizes the catalytic performance of various lanthanoid tri-2-propoxides in the cyclodimerization of this compound.

Table 1: Cyclodimerization of this compound Catalyzed by Lanthanoid Tri-2-propoxides (Ln(OPr-i)₃)

| Catalyst (Ln) | Yield (%) | Diastereomer Ratio (trans:cis) |

|---|---|---|

| Yb | 91 | 70:30 |

| Sm | 90 | 69:31 |

| Y | 89 | 71:29 |

| Gd | 88 | 70:30 |

| La | 86 | 62:38 |

Data sourced from a study on the cyclodimerization of α,β-unsaturated ketones catalyzed by lanthanoid tri-2-propoxides. oup.com

Stereoselective Synthesis Leveraging this compound Reactivity

Stereoselective synthesis, which favors the formation of one stereoisomer over others, is a cornerstone of modern organic chemistry. libguides.comethz.ch The reactivity of the α,β-unsaturated ketone moiety in this compound and its analogs makes it an excellent electrophile for stereoselective conjugate additions, particularly the Michael addition.

The stereochemical outcome of these additions can be controlled by various factors, including the choice of nucleophile, catalyst, and reaction conditions. cas.czub.edu For example, the Michael addition of various carbon nucleophiles to a chromium tricarbonyl complex of a chalcone (B49325) analog demonstrated that the diastereomeric ratio of the products could be influenced by the nature of the incoming nucleophile. cas.cz